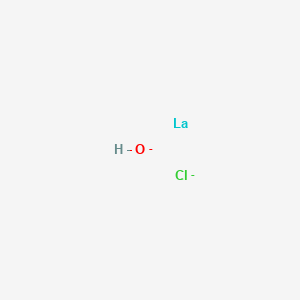
Lanthanum;chloride;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum chloride hydroxide is a compound that consists of lanthanum, chlorine, and hydroxide ions. Lanthanum is a rare earth element, known for its silvery-white appearance and its ability to tarnish slowly when exposed to air . Lanthanum chloride hydroxide is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Lanthanum chloride hydroxide can be synthesized through several methods. One common method involves the hydrothermal reaction of lanthanum salts with an alkali, such as ammonia, at elevated temperatures and pressures . This process produces a gel-like precipitate that can be dried to obtain lanthanum chloride hydroxide . Other methods include solvothermal, thermal decomposition, and chemical vapor deposition techniques .
Chemical Reactions Analysis
Lanthanum chloride hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with hydrochloric acid to form lanthanum chloride and water . It can also react with other halogens to form corresponding lanthanum halides . Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and nitric acid . The major products formed from these reactions are lanthanum salts and water.
Scientific Research Applications
Lanthanum chloride hydroxide has numerous scientific research applications. In chemistry, it is used as a catalyst in organic synthesis and as a precursor for the preparation of lanthanum nanomaterials . In biology and medicine, it is used in the treatment of hyperphosphatemia in patients with chronic kidney disease . It is also employed in water treatment applications to remove phosphate from wastewater, preventing eutrophication . Additionally, lanthanum chloride hydroxide is used in the development of advanced materials for biomedical applications, such as hydroxyapatite for bone regeneration .
Mechanism of Action
The mechanism of action of lanthanum chloride hydroxide involves its ability to bind to phosphate ions, forming insoluble lanthanum phosphate complexes . This binding prevents the absorption of dietary phosphate in the gastrointestinal tract, leading to a decrease in serum phosphate levels . In the context of vascular calcification, lanthanum chloride hydroxide mitigates phosphate-mediated calcification by inhibiting the NF-κB signal transduction pathway .
Comparison with Similar Compounds
Lanthanum chloride hydroxide can be compared to other lanthanum compounds, such as lanthanum oxide, lanthanum carbonate, and lanthanum sulfate. These compounds share similar properties, such as their ability to bind to phosphate ions and their use in water treatment applications . lanthanum chloride hydroxide is unique in its specific applications in organic synthesis and its role in advanced biomedical materials . Other similar compounds include praseodymium chloride hydroxide and neodymium chloride hydroxide, which share similar chemical properties and applications .
Properties
CAS No. |
61701-30-2 |
|---|---|
Molecular Formula |
ClHLaO-2 |
Molecular Weight |
191.36 g/mol |
IUPAC Name |
lanthanum;chloride;hydroxide |
InChI |
InChI=1S/ClH.La.H2O/h1H;;1H2/p-2 |
InChI Key |
JUWOVQFARBHLFC-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















